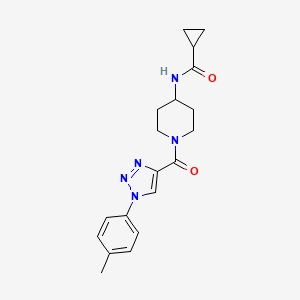
Methyl 4-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate” is a complex organic compound. It contains a pyridazinone moiety, which is a derivative of pyridazine . Pyridazinones have been found to exhibit a wide range of pharmacological activities and have been the subject of extensive research .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several different functional groups, including a pyridazinone ring, a piperidine ring, and a benzoate ester. The exact structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyridazinones, in general, have been found to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar and nonpolar regions, the size and shape of the molecule, and the specific functional groups present .Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics in Disease Treatment
Studies have explored the metabolism and pharmacokinetics of compounds with structural elements similar to Methyl 4-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate, highlighting their significance in developing treatments for diseases like chronic myelogenous leukemia (CML) and cancer. For example, the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, was examined in CML patients to identify main metabolic pathways, showing that the parent drug and its metabolites, including hydrolytic products, are crucial for its efficacy (Gong, Chen, Deng, & Zhong, 2010). Similarly, the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase (ALK) inhibitors revealed insights into optimizing drug stability and efficacy in cancer treatment (Teffera et al., 2013).
Receptor Antagonism and Potential Therapeutic Effects
Research on compounds acting as receptor antagonists offers insights into their potential therapeutic applications. Selective serotonin 5-HT2 antagonists, for instance, have been studied for their central action and potential in treating disorders such as depression and anxiety. These studies elucidate the relationship between chemical structure and pharmacological activity, aiding in the design of compounds with targeted therapeutic effects (Andersen et al., 1992).
Chemical Structure and Drug Design
The synthesis and study of the chemical structure of related compounds contribute to the development of new drugs with improved efficacy and safety profiles. The design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors, for example, highlight the process of creating compounds with significant antituberculosis activity through molecular hybridization (Jeankumar et al., 2013). Similarly, the synthesis of new Mannich bases of arylpyridazinones as analgesic and anti-inflammatory agents demonstrates the therapeutic potential of chemically novel entities (Gökçe, Bakir, Şahin, Kuepeli, & Yeşilada, 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-[[1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3/c1-32-24(31)17-6-10-20(11-7-17)26-23(30)18-3-2-14-29(15-18)22-13-12-21(27-28-22)16-4-8-19(25)9-5-16/h4-13,18H,2-3,14-15H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZCFNMPOMYJCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-bromophenyl)-5-(3-(trifluoromethyl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2693752.png)
![Tert-butyl 3-oxo-decahydropyrido[3,4-b]piperazine-1-carboxylate](/img/structure/B2693753.png)
![2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2693754.png)
![(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2693755.png)


![N-[(2Z)-6-acetamido-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2693759.png)
![7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2693760.png)
![(4-chlorophenyl){4-[5-(2,4-dichlorophenyl)-2-furyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone](/img/structure/B2693762.png)

![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide](/img/structure/B2693771.png)
![2-ethoxy-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}pyridine-3-carboxamide](/img/structure/B2693772.png)

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2693774.png)
